molecular formula C6H11NO B13501802 1-Azaspiro[3.3]heptan-3-ol

1-Azaspiro[3.3]heptan-3-ol

Cat. No.: B13501802
M. Wt: 113.16 g/mol
InChI Key: LSNMTKFBZRNHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Spirocyclic Heterocycles in Chemical Research

Spirocyclic heterocycles are organic compounds characterized by a unique structural feature: two rings connected by a single, shared atom, known as the spiro atom. walshmedicalmedia.com When one or more of these rings contain atoms other than carbon (such as nitrogen, oxygen, or sulfur), they are classified as spiro heterocycles. walshmedicalmedia.com This arrangement confers a distinct and rigid three-dimensional geometry, which is highly desirable in drug design. rsc.orgmdpi.com

The inherent three-dimensionality and structural novelty of spiro heterocycles make them valuable scaffolds in medicinal chemistry. nih.gov Their rigid framework allows for the precise spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. mdpi.com Consequently, these compounds have garnered significant attention for their applications in drug discovery, as well as in materials science and agrochemicals. walshmedicalmedia.com Many natural products and existing pharmaceuticals incorporate spiro heterocyclic motifs, underscoring their significance in developing new drugs with improved pharmacological profiles. walshmedicalmedia.comnih.gov

Structural Features and Significance of the Azaspiro[3.3]heptane Ring System

Among the diverse family of spirocycles, the azaspiro[3.3]heptane framework has gained particular prominence. rsc.org This system consists of two four-membered rings fused at a central carbon atom, with at least one ring containing a nitrogen atom (an azetidine (B1206935) ring). The inclusion of small, strained rings results in a highly rigid and densely packed molecular structure. rsc.org

A key reason for the interest in azaspiro[3.s3]heptanes is their application as "bioisosteres." Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The azaspiro[3.3]heptane core, specifically 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, is considered a next-generation bioisostere for the piperidine (B6355638) ring, a motif frequently found in approved drugs. rsc.orgresearchgate.netnih.gov While mimicking the structure of piperidine, the azaspiro[3.3]heptane scaffold can offer significant advantages, such as improved aqueous solubility and metabolic stability. rsc.org

The replacement of a standard piperidine or morpholine (B109124) ring with an azaspiro[3.3]heptane can lead to counterintuitive but beneficial changes in physicochemical properties. For instance, the introduction of the spirocyclic center can lower lipophilicity (logD), a property often targeted for optimization in drug development, despite the net addition of a carbon atom. nih.gov This effect is often rationalized by an increase in the basicity (pKa) of the nitrogen atom. nih.gov

Table 1: Comparison of Physicochemical Properties of a Morpholine Analogue vs. its Azaspiro[3.3]heptane Counterpart

CompoundStructureΔlogD7.4 (vs. Morpholine)ΔpKa (vs. Morpholine)
Morpholine Analogue (6a)(Structure not available)--
2-Oxa-6-azaspiro[3.3]heptane Analogue (6b)(Structure not available)-1.2+1.5

This table illustrates the significant decrease in lipophilicity and increase in basicity when a morpholine ring is replaced by a 2-oxa-6-azaspiro[3.3]heptane moiety in the structure of AZD1979, as reported in medicinal chemistry studies. nih.gov

The well-defined and rigid nature of the azaspiro[3.3]heptane core provides predictable "exit vectors," which are specific points on the scaffold where substituents can be attached. rsc.org This allows medicinal chemists to precisely control the orientation of functional groups in three-dimensional space, facilitating optimal interactions with protein binding sites. mdpi.com

Rationale for Research Focus on 1-Azaspiro[3.3]heptan-3-ol as a Versatile Scaffold

The research focus on this compound stems from its potential as a highly versatile building block for drug discovery programs. lookchem.comnih.gov The core azaspiro[3.3]heptane structure provides the desirable 3D-rich, rigid framework, while the hydroxyl (-OH) group at the 3-position serves as a crucial functional handle for further chemical modification. ethz.ch

This hydroxyl group is an "exit vector" that can be readily converted into a wide array of other functional groups. For example, it can be oxidized to a ketone (1-azaspiro[3.3]heptan-3-one), which then opens up further synthetic possibilities. ethz.ch The alcohol itself can participate in reactions such as esterification or etherification, allowing for the attachment of various molecular fragments. This versatility enables the creation of large libraries of diverse compounds based on the same core scaffold, which can then be screened for biological activity. lookchem.com

Synthetic strategies often target the creation of such functionalized spirocycles because they are key to exploring structure-activity relationships. lookchem.comethz.ch The ability to efficiently synthesize these building blocks in a few steps from available starting materials makes them attractive for medicinal chemistry campaigns. lookchem.comethz.ch The development of expedient routes to azaspiro[3.3]heptanes with multiple exit vectors, such as this compound, is therefore a significant area of research, as these modules are expected to find wide applications in the design of novel therapeutics. lookchem.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-azaspiro[3.3]heptan-3-ol

InChI

InChI=1S/C6H11NO/c8-5-4-7-6(5)2-1-3-6/h5,7-8H,1-4H2

InChI Key

LSNMTKFBZRNHJI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CN2)O

Origin of Product

United States

Synthetic Methodologies for 1 Azaspiro 3.3 Heptan 3 Ol and Its Core Analogues

Construction of the Azaspiro[3.3]heptane Framework

The creation of the dual-ring system of azaspiro[3.3]heptanes requires specialized synthetic techniques to manage the inherent ring strain.

A key and widely employed strategy for the synthesis of the 1-azaspiro[3.3]heptane framework is the [2+2] cycloaddition reaction. researchgate.netscienceopen.comnih.gov This approach typically involves the reaction of an alkene with a ketene (B1206846) or an isocyanate to form a four-membered ring. For instance, the thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate (Graf's isocyanate) has been successfully used to generate spirocyclic β-lactams. researchgate.netscienceopen.comnih.govresearchgate.netenamine.net These β-lactam intermediates can then be reduced, often using alane, to yield the desired 1-azaspiro[3.3]heptane core. researchgate.netscienceopen.comnih.govresearchgate.netenamine.net

Another variation of the [2+2] cycloaddition involves the reaction of an olefin with dichloroketene. This method has been applied in a three-step synthesis of a 2-azaspiro[3.3]heptane derivative, starting from N-Boc-azetidin-3-one. acs.org The initial Wittig reaction of the azetidinone provides the necessary olefin, which then undergoes cycloaddition with dichloroketene. Subsequent dechlorination affords the spirocyclic ketone. acs.org Furthermore, visible light-mediated [2+2] cycloaddition reactions have been explored, offering a milder alternative to traditional thermal methods and expanding the scope of accessible azaspiro compounds. nih.gov

ReactantsReagents/ConditionsIntermediateFinal ProductCitation
Endocyclic alkene, Chlorosulfonyl isocyanateThermalSpirocyclic β-lactam1-Azaspiro[3.3]heptane researchgate.netscienceopen.comnih.govresearchgate.netenamine.net
N-Boc-3-methyleneazetidine, Dichloroketene[2+2] cycloaddition, then Zn/AcOHDichloroketone adduct2-Azaspiro[3.3]heptanone acs.org
2-Isoxazoline-3-carboxylates, AlkeneVisible light, photosensitizerBiradical species2-Oxa-1-azabicyclo[3.2.0]heptane nih.gov

The formation of the second azetidine (B1206935) ring onto a pre-existing cyclic structure is another critical approach. These ring-closing strategies often involve intramolecular nucleophilic substitution reactions. A common method involves the use of intermediates derived from tribromopentaerythritol, where a primary amine can displace two leaving groups to form the second four-membered ring. researchgate.netthieme-connect.comdoi.org For example, 3,3-bis(bromomethyl)oxetane (B1265868) can be reacted with an amine, such as benzylamine, to construct the 2-oxa-6-azaspiro[3.3]heptane framework. thieme-connect.com The subsequent removal of the protecting group, if present, yields the desired spirocycle.

Additionally, intramolecular alkylation is a frequently used tactic. researchgate.net This can be seen in syntheses where a tethered molecule containing both a nucleophilic amine and an electrophilic center is cyclized to form the azetidine ring. These strategies are fundamental to building the spirocyclic core from more readily available starting materials.

For example, a Michael-aldol or a vinylogous Henry-acetalization relay has been used to assemble functionalized spirooxindoles. rsc.org Similarly, multicatalytic tandem reactions, such as the Morita–Baylis–Hillman–Michael reaction, have been developed for the asymmetric synthesis of complex oxa-spirocyclic indanone scaffolds. rsc.org The enantioselective construction of spirocyclic oxindoles has also been achieved through a double Michael cascade reaction catalyzed by multifunctional phosphonium (B103445) salts. scispace.com These elegant strategies allow for the rapid generation of molecular complexity from simple starting materials. shareok.org More recently, cobalt-catalyzed C-H activation followed by an intramolecular 1,3-dipolar cycloaddition has been shown to form complex nitrogen-containing spirocycles. researchgate.net

The use of specialized building blocks is a cornerstone in the synthesis of azaspiro[3.3]heptanes. Tribromopentaerythritol has emerged as a key starting material for accessing various spirocyclic frameworks. researchgate.netthieme-connect.com Cyclization of tribromopentaerythritol with p-toluenesulfonamide (B41071) under basic conditions yields 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane. researchgate.netthieme-connect.com This intermediate can then be further manipulated. For instance, opening of the oxetane (B1205548) ring with hydrobromic acid provides (3-(bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol, a versatile intermediate for further functionalization. researchgate.netresearchgate.net

Another important building block derived from tribromopentaerythritol is 3,3-bis(bromomethyl)oxetane. doi.org This compound can undergo ring-closing reactions with various amines to form the azaspiro[3.3]heptane core. The use of these readily available and highly functionalized building blocks has significantly streamlined the synthesis of this important class of compounds.

Building BlockKey TransformationResulting Intermediate/ProductCitation
TribromopentaerythritolCyclization with p-toluenesulfonamide6-(p-Toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane researchgate.netthieme-connect.com
6-(p-Toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptaneOxetane opening with HBr(3-(Bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol researchgate.netresearchgate.net
3,3-Bis(bromomethyl)oxetaneRing closure with benzylamineN-Benzyl-2-oxa-6-azaspiro[3.3]heptane thieme-connect.com

Stereoselective and Enantioselective Synthesis of 1-Azaspiro[3.3]heptan-3-ol Derivatives

Achieving stereocontrol in the synthesis of substituted this compound derivatives is crucial for their application in medicinal chemistry, as the biological activity of a molecule is often dependent on its specific stereochemistry.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed. This strategy has been applied to the synthesis of chiral azaspiro[3.3]heptane derivatives.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the provided search results, the general principles of chiral auxiliary-controlled reactions are well-established and applicable. wikipedia.org For instance, chiral oxazolidinones, popularized by David A. Evans, are widely used to direct stereoselective alkylations and aldol (B89426) reactions. wikipedia.org In the context of azaspiro[3.3]heptane synthesis, a chiral auxiliary could be attached to a precursor molecule to guide the formation of a stereocenter, which is then incorporated into the spirocyclic framework. Over the years, azetidines themselves have been utilized as chiral auxiliaries in asymmetric transformations. researchgate.net

Asymmetric Catalysis in Spiro[3.3]heptane Synthesis

The construction of enantiomerically pure spiro[3.3]heptane scaffolds, the core of this compound, is a significant challenge in synthetic chemistry. Asymmetric catalysis provides a powerful tool to control the stereochemistry of these rigid three-dimensional structures. Various strategies have been developed, leveraging both organocatalysis and enzymatic catalysis to achieve high levels of enantioselectivity.

One notable approach involves the use of chiral resolving agents. For instance, the enantiopure form of spiro[3.3]heptane-2,6-dicarboxylic acid has been obtained with 90% enantiomeric excess (ee) by using brucine, a chiral auxiliary. This classic method relies on the formation of diastereomeric salts that can be separated by crystallization, followed by hydrolysis to yield the enantiopure acid.

Enzyme-catalyzed reactions have also emerged as a valuable method for asymmetric synthesis in this class of compounds. Pig liver esterase (PLE) has been successfully used in the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane. rsc.org This biocatalytic approach yields axially chiral 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane with moderate optical purity and in high chemical yield. rsc.org

More modern methodologies include diastereoselective additions to imines. An asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes has been described that proceeds with excellent yields and high diastereomeric ratios (up to 98:2) through the addition of 3-azetidinecarboxylate anions to Davis–Ellman imines. acs.org While this example pertains to a diaza-analogue, the principles of inducing stereochemistry through chiral auxiliaries on the reactants are broadly applicable to the synthesis of other asymmetrically substituted spiro[3.3]heptane systems.

Method Catalyst/Auxiliary Product Enantiomeric/Diastereomeric Ratio
Diastereomeric Salt ResolutionBrucine(+)-spiro[3.3]heptane-2,6-dicarboxylic acid90% ee
Enzyme-Catalyzed HydrolysisPig Liver Esterase (PLE)2,6-Bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptaneModerate optical purity rsc.org
Asymmetric AdditionDavis–Ellman Chiral Sulfinimine1-Substituted 2,6-diazaspiro[3.3]heptaneup to 98:2 dr acs.org

Diastereoselective Transformations Leading to 3-Hydroxylated Products

Achieving diastereocontrol in the introduction of the hydroxyl group at the 3-position of the 1-azaspiro[3.3]heptane core is critical for accessing specific stereoisomers. Research into related spirocyclic and cyclobutane (B1203170) systems provides insight into the strategies employed to control the relative stereochemistry of substituents.

One effective strategy involves the hydroxylation of a pre-formed spirocyclic system. For example, a β-lactam precursor to the azaspiro[3.3]heptane system can be subjected to enolization followed by treatment with a chiral electrophilic oxygen source like the Davis oxaziridine. lookchem.com This reaction leads to the formation of an α-hydroxy lactam, which can then be reduced to the desired azetidin-3-ol (B1332694), a key fragment of the target molecule. lookchem.com The stereochemistry of the hydroxyl group is directed by the reagent and reaction conditions.

Another relevant approach is the direct, diastereoselective hydroxylation of N-protected cyclobutylamine (B51885) derivatives using engineered cytochrome P450 enzymes. acs.org In these biocatalytic systems, different enzyme variants can selectively produce either cis or trans 3-hydroxylated products from the corresponding cyclobutylamine precursor. acs.org This highlights the potential of enzymatic methods to precisely control the diastereochemical outcome.

Furthermore, annulation reactions have been shown to proceed with excellent diastereoselectivity in the formation of related spirocyclic systems, creating multiple new stereocenters in a controlled manner. researchgate.net The addition of lithiated anions to chiral imines, as seen in the synthesis of 2,6-diazaspiro[3.3]heptanes, also provides a powerful method for establishing specific diastereomers with high selectivity. acs.org

Functionalization Strategies for the 3-Hydroxyl Moiety and Ring System

Introduction of the Hydroxyl Group via Reduction or Oxidation

The 3-hydroxyl group of this compound is typically introduced through the reduction of a corresponding ketone or the oxidation of a C-H bond. The most common and direct method is the reduction of a 3-keto precursor.

A key synthetic intermediate, 1-azaspiro[3.3]heptan-3-one, can be synthesized and subsequently reduced to the desired alcohol. The reduction of a related spirocyclic ketone, 6-tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one, to the corresponding alcohol has been successfully achieved using sodium borohydride (B1222165) (NaBH₄) in methanol. ethz.ch This method is widely applicable due to its mild conditions and high efficiency. Similarly, the reduction of spirocyclic β-lactams with reagents like alane or chlorohydroalane is a crucial step in forming the azetidine ring and can concurrently produce the alcohol functionality. lookchem.comenamine.netresearchgate.net

Conversely, oxidation reactions can also be employed. The oxidation of the alcohol group in a protected this compound derivative using reagents like NaIO₄/RuCl₃ can yield the corresponding carboxylic acid. researchgate.net Swern oxidation conditions are effective for converting the alcohol back to the ketone, demonstrating the reversible nature of these transformations. lookchem.comresearchgate.net

Transformation Starting Material Reagent(s) Product Yield
Ketone Reduction6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-oneSodium borohydride (NaBH₄)6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol ethz.chNot specified
β-Lactam ReductionSpirocyclic β-lactamAlane (AlH₃)1-Azaspiro[3.3]heptane core researchgate.netresearchgate.netNot specified
β-Lactam Reductionβ-Hydroxy lactamChlorohydroalaneAzetidin-3-ol derivative lookchem.com67% lookchem.com
Alcohol OxidationN-Boc-1-azaspiro[3.3]heptan-3-ol derivativeNaIO₄/RuCl₃ (cat.)N-Boc amino acid researchgate.net76% researchgate.net
Alcohol OxidationAzetidin-3-ol derivativeSwern OxidationAzetidin-3-one derivative lookchem.com82% lookchem.com

Regioselective Functionalization of Azaspiro[3.3]heptane Scaffolds

The azaspiro[3.3]heptane scaffold offers multiple sites for functionalization, and achieving regioselectivity is key to synthesizing specific derivatives for applications in drug discovery. acs.orgrsc.org The nitrogen atom and the carbon atoms of the bicyclic system can be selectively modified.

Functionalization at the 3-position, as seen in the synthesis of this compound, is a primary example of regioselective modification. researchgate.net Starting from a protected amino alcohol, the hydroxyl group can be oxidized to an aldehyde, which then serves as a handle for further reactions, such as the formation of an imidazole (B134444) ring. researchgate.net

The nitrogen atom of the azetidine ring is another common point of functionalization. It is often protected during synthesis and can be deprotected and subsequently alkylated, acylated, or used in coupling reactions to introduce diverse substituents. rsc.org

Moreover, strategies have been developed to introduce functionality at other positions on the spirocyclic core. For example, in the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, a nitrobenzenesulfonamide group is used as a masked amine, allowing for its introduction at a specific carbon atom of the cyclobutane ring. This demonstrates that with appropriate synthetic design, highly functionalized and multi-substituted azaspiro[3.3]heptane building blocks can be prepared. researchgate.netacs.org

Protecting Group Chemistry in the Synthesis of this compound

Protecting group chemistry is indispensable in the multistep synthesis of this compound and its analogues. organic-chemistry.orgpressbooks.pub The strategic use of protecting groups allows for the selective reaction of one functional group in the presence of others, preventing unwanted side reactions. organic-chemistry.org

The amine functionality of the azetidine ring is the most commonly protected group in these syntheses. The tert-butoxycarbonyl (Boc) group is frequently employed due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions. ethz.chresearchgate.net The Boc group is used, for example, to protect the nitrogen in N-Boc-azetidin-3-one, a common starting material. ethz.ch

Other protecting groups for the nitrogen atom include the tosyl (Ts) group and the benzyl (B1604629) (Bn) group. ethz.ch The tosyl group is robust but can be removed under specific reductive conditions. The benzyl group is often used in scalable syntheses as it can be efficiently removed by catalytic hydrogenolysis.

Functional Group Protecting Group Abbreviation Common Deprotection Conditions
Aminetert-ButoxycarbonylBocAcidic conditions (e.g., TFA, HCl) ethz.ch
AmineBenzyloxycarbonylCbzCatalytic Hydrogenolysis acs.org
Aminep-ToluenesulfonylTosyl (Ts)Strong acid or reductive cleavage
AmineBenzylBnCatalytic Hydrogenolysis
HydroxylTetrahydropyranyl etherTHPAcidic hydrolysis organic-chemistry.org
Hydroxyltert-Butyldimethylsilyl etherTBDMSFluoride ion (e.g., TBAF) organic-chemistry.org

Scalable Synthetic Routes for Industrial and Large-Scale Research Applications

The transition from laboratory-scale synthesis to large-scale production for industrial or advanced research purposes requires routes that are not only high-yielding but also cost-effective, safe, and operationally simple. For azaspiro[3.3]heptane derivatives, several strategies have been developed to meet these demands.

The choice of protecting group can also be critical for scalability. While the Boc group is common in lab-scale synthesis, a benzyl group may be preferable for larger scales as its removal via catalytic hydrogenolysis is often more efficient and economical.

Robust, reliable synthetic protocols have been developed for related abiotic spiro[3.3]heptane building blocks on a preparative scale (up to 15 g). researchgate.net The key steps in the synthesis of the 1-azaspiro[3.3]heptane core, such as the thermal [2+2] cycloaddition to form a spirocyclic β-lactam followed by its reduction, have been described as key steps in efficient and scalable routes. researchgate.netresearchgate.netnih.gov These methods provide a convenient entry point to novel compounds and allow for the assembly of compound libraries. researchgate.netacs.org

Chemical Transformations and Derivatization of 1 Azaspiro 3.3 Heptan 3 Ol Scaffolds

Diversification at the Nitrogen Atom (N-Functionalization)

The secondary amine of the 1-azaspiro[3.3]heptane core is a primary site for functionalization, enabling the introduction of a diverse array of substituents. Standard N-alkylation and N-arylation reactions are commonly employed to append various groups to the nitrogen atom. For instance, Pd-catalyzed amination reactions have been successfully used to couple aryl groups to the related 2,6-diazaspiro[3.3]heptane scaffold, a strategy that is also applicable to 1-azaspiro[3.3]heptane systems. smolecule.com

Reductive amination represents another powerful method for N-functionalization. This reaction, involving the condensation of the amine with an aldehyde or ketone followed by reduction, provides access to a wide range of N-substituted derivatives. acs.org An example includes the reaction with piperonal (B3395001) and subsequent reduction with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the N-piperonyl derivative. acs.org

More advanced methods have been developed to install unique functionalities. For example, the strain-release functionalization of related 1-azabicyclo[1.1.0]butanes (ABBs) with reagents like SF₅Cl or trans-CF₃SF₄Cl allows for the direct formation of N–SF₅ and N–SF₄CF₃ bonds, respectively, yielding novel N-sulfurated azetidines. Current time information in Bangalore, IN. These reactions highlight the capacity to introduce highly fluorinated, electron-withdrawing groups at the nitrogen position, which can significantly alter the electronic properties of the molecule. Current time information in Bangalore, IN.

Table 1: Examples of N-Functionalization Reactions
Reaction TypeReagentsProduct TypeReference
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃N-Alkyl derivatives acs.org
Pd-Catalyzed ArylationAryl halide, Pd catalyst, BaseN-Aryl derivatives smolecule.com
N-SulfanylationSF₅Cl or trans-CF₃SF₄ClN-SF₅ or N-SF₄CF₃ derivatives Current time information in Bangalore, IN.

Modifications and Substitutions on the Cyclobutane (B1203170) Rings

Introduction of Alkyl, Aryl, and Heteroaryl Substituents

Modifying the carbocyclic framework of the 1-azaspiro[3.3]heptane scaffold is essential for exploring three-dimensional chemical space. The synthesis of substituted derivatives often begins with precursors that already contain the desired functional groups on a cyclobutane ring before the spirocyclization step. A key synthetic strategy involves the thermal [2+2] cycloaddition between an endocyclic alkene and chlorosulfonyl isocyanate to create a spirocyclic β-lactam, which is then reduced to the final 1-azaspiro[3.3]heptane. lookchem.com By starting with substituted alkenes, this method allows for the preparation of various substituted 1-azaspiro[3.3]heptanes.

This approach has been used to incorporate the 1-azaspiro[3.3]heptane core into an analog of the anesthetic drug bupivacaine, demonstrating its utility as a piperidine (B6355638) bioisostere. lookchem.com The synthesis of highly functionalized systems with multiple "exit vectors" for further derivatization has also been a focus of research, enabling the creation of complex molecular scaffolds for drug discovery. While direct functionalization of the pre-formed spirocyclic cyclobutane ring is challenging, strategies starting from functionalized cyclobutane precursors are well-established.

Halogenation and Fluorination Strategies

The introduction of fluorine atoms into the 1-azaspiro[3.3]heptane scaffold is a key strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. The synthesis of fluorinated analogs is typically achieved by using fluorinated starting materials. For example, a set of conformationally restricted fluorinated piperidine analogues based on a 2-azaspiro[3.3]heptane scaffold has been reported, showcasing methods applicable to the 1-aza isomer.

Commercially available building blocks such as 6-fluoro-1-azaspiro[3.3]heptane hydrochloride demonstrate the accessibility of monofluorinated derivatives. The synthesis of more complex fluorinated structures, such as 6-(trifluoromethyl)spiro[3.3]heptane derivatives, has been accomplished on a large scale starting from a trifluoromethyl-substituted cyclobutanone. This highlights a common strategy where the desired substituent is incorporated early in the synthetic sequence.

Synthesis of gem-Difluoro and gem-Dimethyl Analogues

The gem-difluoro and gem-dimethyl motifs are valuable in drug design as they can act as isosteres for carbonyl groups and provide steric bulk, respectively. Efficient synthetic routes have been developed for gem-difluoro and gem-dimethyl variants of related azaspiro[3.3]heptane systems. For instance, the synthesis of 6,6-difluorospiro[3.3]heptane building blocks has been achieved through a convergent strategy using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key precursor. This intermediate can be used to construct various spirocyclic systems, including aza-analogs. The preparation of these analogues often involves multi-step sequences that build the functionalized cyclobutane ring first, followed by the formation of the second ring to complete the spirocyclic core.

Table 2: Synthesis of Substituted Cyclobutane Ring Analogues
Substitution PatternSynthetic StrategyKey Intermediate/PrecursorReference
Alkyl/Aryl[2+2] cycloaddition followed by reductionSubstituted endocyclic alkene
MonofluoroUse of fluorinated building blocks6-Fluoro-1-azaspiro[3.3]heptane
TrifluoromethylMulti-step synthesis from substituted cyclobutanone1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane
gem-DifluoroConvergent synthesis1,1-bis(bromomethyl)-3,3-difluorocyclobutane
gem-DimethylMulti-step synthesisgem-dimethyl substituted precursors

Reactions Involving the 3-Hydroxyl Group

The 3-hydroxyl group on the 1-azaspiro[3.3]heptan-3-ol scaffold is a key functional handle for introducing further molecular diversity. This alcohol can be synthesized by the reduction of the corresponding ketone, 1-azaspiro[3.3]heptan-3-one. For example, the reduction of a protected β-lactam with reagents like chlorohydroalane can yield the azetidin-3-ol (B1332694) core.

Ether and Ester Formation

The transformation of the 3-hydroxyl group into ethers and esters represents a fundamental strategy for modifying the scaffold's properties. Ether formation, or O-alkylation, can typically be achieved through reactions such as the Williamson ether synthesis, involving deprotonation of the alcohol with a base followed by reaction with an alkyl halide. For more sensitive substrates, the Mitsunobu reaction provides a powerful alternative for forming ethers under mild conditions, and it has been noted as a viable method for the isomeric 2-azaspiro[3.3]heptan-6-ol.

Esterification, or O-acylation, can be readily accomplished by reacting the alcohol with acyl chlorides or carboxylic anhydrides, often in the presence of a base to neutralize the acidic byproduct. Standard coupling conditions using a carboxylic acid and a carbodiimide (B86325) reagent are also applicable.

While these are standard and expected transformations for a secondary alcohol, specific examples of ether and ester formation directly from this compound are not prominently detailed in the surveyed scientific literature. However, the general reactivity of secondary alcohols and the successful derivatization of isomeric azaspiroheptanols strongly suggest the feasibility of these reactions on the this compound scaffold.

Oxidation to Ketones and Subsequent Transformations

The hydroxyl group of this compound and its derivatives serves as a key handle for chemical modification, with its oxidation to the corresponding ketone, 1-azaspiro[3.3]heptan-3-one, being a primary transformation. Due to the secondary amine, the nitrogen is typically protected, commonly with a tert-butoxycarbonyl (Boc) or tosyl (Ts) group, prior to oxidation to ensure chemoselectivity.

Standard oxidation protocols are effective for this conversion. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild conditions, is a frequently employed method. ethz.ch For instance, the conversion of an N-Ts-protected azetidin-3-ol, a closely related precursor, to the ketone has been reported to proceed in high yield (82%). Another effective reagent is the Dess-Martin periodinane (DMP), which also provides the ketone under mild conditions. thieme-connect.com These methods are valued for their compatibility with various functional groups, which is crucial when working with complex molecules. thieme-connect.com

Table 1: Oxidation of this compound Derivatives

Starting Material (N-Protected) Reagent Product (Ketone) Yield
N-Boc-1-azaspiro[3.3]heptan-3-ol Dess-Martin Periodinane N-Boc-1-azaspiro[3.3]heptan-3-one Good

The resulting ketone, typically N-Boc-1-azaspiro[3.3]heptan-3-one, is a versatile intermediate for further functionalization. ethz.ch One of the most powerful subsequent transformations is reductive amination. wikipedia.org This one-pot reaction converts the ketone into a secondary or tertiary amine by reacting it with a primary or secondary amine in the presence of a reducing agent. wikipedia.orgnih.gov Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this purpose as it is mild and selective for the iminium ion intermediate over the ketone starting material. nih.govsyr.edu

This transformation is critical for library synthesis as it allows for the introduction of a wide array of substituents (R-groups) via the choice of amine, thereby creating a new vector for molecular diversity. For example, reacting N-Boc-1-azaspiro[3.3]heptan-3-one with a primary amine (R-NH₂) and STAB yields the N-Boc-3-(alkylamino)-1-azaspiro[3.3]heptane derivative.

Synthesis of Polyfunctionalized this compound Derivatives for Library Generation

The generation of compound libraries based on a common scaffold is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships. The 1-azaspiro[3.3]heptane skeleton is an attractive scaffold for such libraries due to its favorable physicochemical properties and synthetic tractability. researchgate.netthieme-connect.com The synthesis of polyfunctionalized derivatives, where multiple points of the molecule can be varied, is key to creating structurally diverse libraries.

Starting from this compound, a multi-vector diversification strategy can be implemented. The nitrogen of the azetidine (B1206935) ring and the C3-position serve as the two primary points for introducing diversity.

Functionalization at the C3-Position : As detailed previously, the alcohol at C3 can be oxidized to a ketone. This ketone is a gateway to a variety of functional groups. Reductive amination introduces diverse amine substituents. ethz.ch Furthermore, the ketone can be subjected to nucleophilic additions (e.g., Grignard or organolithium reagents) to generate tertiary alcohols with new carbon-based substituents, or Wittig-type reactions to form alkenes.

Functionalization at the N1-Position : The nitrogen atom of the azetidine ring provides another vector for diversification. While often protected during other synthetic steps, the protecting group can be removed and the nitrogen can be acylated, alkylated, or used in reductive amination with various aldehydes to introduce a wide range of substituents. researchgate.net

A powerful strategy for creating diversity involves derivatization at an earlier synthetic stage. For example, the β-lactam intermediate in the synthesis of the 1-azaspiro[3.3]heptane core can be deprotonated with a strong base like lithium diisopropylamide (LDA) and then quenched with various electrophiles. rsc.org This introduces substituents onto the azetidine ring at the C2 position. Subsequent reduction of the lactam yields the functionalized 1-azaspiro[3.3]heptane core, which can then be further elaborated at the C3 position. rsc.org

The combination of these strategies allows for the creation of extensive libraries of polyfunctionalized 1-azaspiro[3.3]heptane derivatives. These libraries provide compounds with functional groups arrayed in precise three-dimensional orientations, which is invaluable for probing interactions with biological targets. The utility of this scaffold has been recognized commercially, with companies offering libraries of over 100 distinct 1-azaspiro[3.3]heptane derivatives for screening purposes.

Table 2: Strategies for Polyfunctionalization of the 1-Azaspiro[3.3]heptane Scaffold

Position Precursor Reaction Reagents Resulting Functionality
C3 N-Boc-1-azaspiro[3.3]heptan-3-one Reductive Amination R-NH₂, NaBH(OAc)₃ Secondary/Tertiary Amine
C3 N-Boc-1-azaspiro[3.3]heptan-3-one Grignard Reaction R-MgBr Tertiary Alcohol
N1 This compound Alkylation / Acylation R-X / R-COCl Substituted Amine / Amide

This modular approach to synthesizing polyfunctionalized this compound derivatives makes the scaffold highly valuable for generating libraries aimed at discovering new therapeutic agents.

Application of 1 Azaspiro 3.3 Heptan 3 Ol Scaffolds in Modern Drug Design Principles

1-Azaspiro[3.3]heptane as a Bioisosteric Replacement

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic configuration, is a powerful tool for lead optimization. The 1-azaspiro[3.3]heptane core has emerged as a valuable bioisostere for commonly used saturated heterocycles.

The piperidine (B6355638) ring is a ubiquitous feature in a vast number of approved drugs. nih.gov However, its metabolic susceptibility can sometimes pose a challenge. The 1-azaspiro[3.3]heptane scaffold has been synthesized, characterized, and biologically validated as a promising bioisostere of piperidine. enamine.netnih.gov This novel scaffold has demonstrated the ability to mimic the parent piperidine ring while offering distinct physicochemical properties. enamine.net

A notable example of this bioisosteric replacement is the incorporation of the 1-azaspiro[3.3]heptane core into the anesthetic drug Bupivacaine, in place of the original piperidine fragment. This substitution resulted in a new, patent-free analog that maintained high activity. enamine.netnih.govconsensus.app This successful application underscores the potential of 1-azaspiro[3.3]heptane to serve as a viable piperidine mimic in drug discovery projects.

The utility of azaspiro[3.3]heptanes extends beyond piperidine replacement to include serving as bioisosteres for other six-membered heterocycles like morpholine (B109124) and piperazine. nih.govnih.gov However, a direct replacement is not always straightforward. While the spirocyclic nature of 1-azaspiro[3.3]heptane offers a three-dimensional structure that can be advantageous, it also introduces significant changes in the geometry of the molecule. nih.gov

Table 1: Comparison of Azaspiro[3.3]heptane as a Bioisosteric Replacement

Original ScaffoldAzaspiro[3.3]heptane AnalogKey ConsiderationsReference(s)
Piperidine1-Azaspiro[3.3]heptaneGenerally a good mimic, can improve metabolic stability and maintain activity. enamine.netnih.govenamine.net
Morpholine2-Oxa-6-azaspiro[3.3]heptaneCan alter molecular geometry; may lead to decreased potency in some cases. nih.gov
Piperazine2,6-Diazaspiro[3.3]heptaneSignificant geometric changes can occur, potentially impacting binding and activity. nih.govmdpi.com

Modulation of Molecular Properties for Optimized Drug-Likeness

The introduction of a 1-azaspiro[3.3]heptane scaffold can significantly influence a molecule's physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Lipophilicity, often measured as the distribution coefficient (Log D), is a key parameter affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Counterintuitively, the replacement of a six-membered heterocycle with a 1-azaspiro[3.3]heptane, which involves the net addition of a carbon atom, often leads to a decrease in lipophilicity. nih.govnih.gov

This phenomenon can be rationalized by the increased basicity of the nitrogen atom in the spirocyclic scaffold. nih.govnih.gov The introduction of the spirocyclic center can lower the measured Log D at a physiological pH of 7.4 by as much as -1.0 relative to the parent heterocycle. nih.gov This reduction in lipophilicity can be advantageous in mitigating issues related to poor solubility and high metabolic turnover often associated with highly lipophilic compounds.

Table 2: Impact of Azaspiro[3.3]heptane Replacement on Log D

Parent Compound with HeterocycleAzaspiro[3.3]heptane AnalogChange in Log D (ΔlogD₇.₄)Reference(s)
Piperidine-containing compound1-Azaspiro[3.3]heptane analogTypically decreases nih.gov
Morpholine-containing compound2-Oxa-6-azaspiro[3.3]heptane analogCan decrease by up to -1.0 nih.govnih.gov
Piperazine-containing compound2,6-Diazaspiro[3.3]heptane analogCan decrease by up to -1.0 nih.govnih.gov

Enhancement of Fraction of sp3 Hybridized Carbons (Fsp3)

In recent years, there has been a growing emphasis in drug discovery on moving away from "flat" aromatic structures towards more three-dimensional molecules. univ.kiev.ua The fraction of sp3 hybridized carbons (Fsp3) in a molecule has emerged as a key descriptor of its three-dimensionality. A higher Fsp3 is often associated with improved clinical success due to better solubility, selectivity, and metabolic stability. preprints.org

The strained ring system of 1-azaspiro[3.3]heptane imparts a significant degree of conformational rigidity to the molecule. researchgate.net This rigidity can be highly beneficial in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. The predictable vectorization of substituents on the spirocyclic core allows for a more controlled exploration of the chemical space around the scaffold. uniba.it

This defined three-dimensional shape can lead to more specific interactions with the target protein, minimizing off-target effects. researchgate.net The unique topology of the 1-azaspiro[3.3]heptane scaffold offers a distinct shape diversity compared to more conventional, flexible ring systems, providing medicinal chemists with a valuable tool for designing novel and effective therapeutic agents.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Design

The exploration of novel chemical scaffolds is a cornerstone of modern medicinal chemistry, aimed at identifying molecular frameworks with desirable pharmacological and pharmacokinetic properties. The 1-azaspiro[3.3]heptan-3-ol moiety has emerged as a compelling scaffold due to its rigid, three-dimensional structure, which offers a distinct advantage over traditional, more flexible or planar ring systems. Its utility is extensively explored through Structure-Activity Relationship (SAR) studies, which systematically modify the scaffold to understand how structural changes influence biological activity.

SAR studies are crucial for optimizing a lead compound's potency and selectivity. For the this compound scaffold, positional scanning involves introducing various substituents at different accessible positions to probe the chemical space around the core structure. The key positions for substitution are the nitrogen atom (N1), the carbon bearing the hydroxyl group (C3), and other carbons on the cyclobutane (B1203170) rings.

The nitrogen atom, being a secondary amine, is a primary site for modification. Alkylation, acylation, or arylation at this position can significantly impact a compound's interaction with its biological target. The nature of the substituent—its size, electronics, and lipophilicity—can modulate binding affinity, cell permeability, and metabolic stability. For instance, incorporating a basic amine via an alkyl chain at N1 can introduce a key salt-bridge interaction with an acidic residue in a target protein.

Table 1: Hypothetical SAR of this compound Derivatives
Position of SubstitutionSubstituent Type (R)Potential Impact on ActivityRationale
N1Small Alkyl (e.g., -CH₃)May increase lipophilicity and cell permeability.Fills small hydrophobic pockets.
Aromatic Ring (e.g., -CH₂-Ph)Can introduce π-π stacking interactions.Engages with aromatic residues like Phenylalanine, Tyrosine.
C3-OHEsterification (e.g., -O-C(O)CH₃)Acts as a prodrug, improving bioavailability.Masks polar hydroxyl group, cleaved by esterases in vivo.
Etherification (e.g., -O-CH₃)Removes hydrogen bond donor capability.Probes the necessity of the H-bond donor for target binding.
Other Ring CarbonsFluorine (-F)Can improve metabolic stability and binding affinity.Blocks sites of metabolism (P450 oxidation) and can form favorable polar interactions.

The unique structural features of the this compound scaffold make it an attractive component in the rational design of ligands for specific and challenging biological targets. Its rigid spirocyclic nature helps to lock the molecule in a defined conformation, reducing the entropic penalty upon binding to a target and potentially increasing binding affinity.

STAT3 Inhibitors: Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth and proliferation, and its constitutive activation is a hallmark of many cancers. nih.gov The design of small-molecule inhibitors often targets the SH2 domain of STAT3, preventing its dimerization and subsequent activation. nih.gov The this compound scaffold can be used as a central building block to position key pharmacophoric features—such as hydrogen bond donors/acceptors and hydrophobic groups—in a precise three-dimensional arrangement to match the binding pockets of the STAT3 SH2 domain. nih.gov The hydroxyl group can mimic the critical phosphotyrosine interaction, while substituents on the nitrogen can be designed to occupy adjacent hydrophobic pockets.

MCHr1 Antagonists: The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor implicated in the regulation of appetite and energy balance, making it a target for anti-obesity drugs. mdpi.comnih.gov Many MCHR1 antagonists feature a basic nitrogen atom and an aromatic moiety. mdpi.com The this compound core can serve as a bioisosteric replacement for more common saturated heterocycles like piperidine. nih.govresearchgate.net This substitution can improve physicochemical properties such as aqueous solubility and metabolic stability. In this context, the spirocyclic core acts as a rigid linker, orienting a basic nitrogen-containing side chain and an aromatic group to effectively block the receptor's active site. nih.gov

Table 2: Rational Design Strategy for Specific Targets
Biological TargetDesign PrincipleRole of this compound ScaffoldKey Interactions
STAT3 (SH2 Domain)Disrupt protein-protein dimerization.Rigid scaffold to orient phosphotyrosine mimetics and hydrophobic groups.C3-OH forms H-bonds in the pTyr pocket. N1-substituents access adjacent hydrophobic regions.
MCHr1Competitive antagonism at the receptor binding site.Acts as a rigid, 3D-shaped piperidine bioisostere. nih.govresearchgate.netN1-substituent (basic amine) forms salt bridge. Core orients other groups to occupy hydrophobic pockets.

Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. The this compound molecule is chiral, with the stereocenter located at the C3 position. This means it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The spatial orientation of the hydroxyl group is different in each enantiomer.

Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecific binding. One enantiomer may bind with significantly higher affinity than the other, a phenomenon known as eudismic ratio. For instance, the (R)-enantiomer might position the hydroxyl group to form a crucial hydrogen bond with an amino acid residue (e.g., an aspartate or serine) in the binding site, leading to high potency. In contrast, the (S)-enantiomer might place the hydroxyl group in a sterically hindered or unfavorable position, resulting in weak or no binding.

Therefore, the synthesis and biological evaluation of individual enantiomers are critical steps in the drug discovery process. Understanding the stereochemical requirements for target engagement allows for the design of more potent and selective drugs, while eliminating the inactive or potentially off-target enantiomer can lead to a better therapeutic profile.

Role in High-Throughput Screening Library Design and Development

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of vast numbers of compounds to identify "hits" against a biological target. The quality and diversity of the screening library are paramount to the success of an HTS campaign.

The this compound scaffold is an exceptionally valuable building block for the design of HTS libraries for several reasons:

Novelty and 3D-Character: Drug discovery has historically been dominated by flat, aromatic, sp²-rich molecules. Scaffolds like 1-azaspiro[3.3]heptane introduce a higher degree of three-dimensionality (sp³-character). This allows for the exploration of new and under-represented areas of chemical space, increasing the probability of finding novel hits with unique modes of action. researchgate.net

Bioisosterism: Its role as a bioisostere for common motifs like piperidine allows for the creation of patent-free analogues of existing drugs or lead compounds. nih.govresearchgate.net Incorporating this scaffold into libraries provides a strategy for lead-hopping and expanding the intellectual property landscape.

Favorable Physicochemical Properties: Compared to carbocyclic analogues, heteroatom-containing spirocycles often exhibit improved aqueous solubility, a key property for drug candidates. Furthermore, the rigid structure can sometimes confer greater metabolic stability.

Synthetic Tractability: The development of efficient synthetic routes allows for the production of a wide array of derivatives. nih.gov The key functional handles (the secondary amine and the alcohol) enable straightforward parallel synthesis, allowing for the rapid generation of large, diverse libraries of compounds based on this core structure.

By incorporating the this compound scaffold, library designers can create collections of molecules that are not only structurally novel but also possess drug-like properties, ultimately enhancing the efficiency and output of HTS campaigns.

Table 3: Advantages of Including this compound in HTS Libraries
AdvantageDescriptionImpact on Drug Discovery
Increased 3D-ComplexityThe rigid, non-planar spirocyclic core moves away from flat aromatic structures.Higher hit rates by exploring complex protein binding sites more effectively.
Access to Novel Chemical SpaceRepresents a relatively under-explored scaffold in medicinal chemistry.Increased likelihood of identifying first-in-class inhibitors with novel mechanisms.
Improved "Drug-like" PropertiesOften imparts better solubility and metabolic stability compared to other motifs.Yields higher quality "hits" that are more amenable to lead optimization.
Synthetic AccessibilityAmenable to parallel synthesis for rapid library generation. nih.govEnables the efficient creation of large and diverse compound collections for screening.

Q & A

Q. Scalability Optimization :

  • Use flow chemistry for the Wittig reaction to enhance reaction control and yield .
  • Replace hazardous reducing agents (e.g., LiAlH₄) with safer alternatives like Pd/C-H₂ systems .
  • Gram-scale production has been demonstrated, with yields >70% in optimized batches .

Q. Table 1: Synthesis Route Comparison

StepReagents/ConditionsYield (%)Scalability Notes
Wittig ReactionCyclobutanone + Ph₃P=CHCO₂Et85–90Flow chemistry compatible
[2+2] CycloadditionClO₂SNCO, 0°C, 12 h65–70Exothermic; requires cooling
ReductionBH₃·THF, RT75–80Safer alternatives available

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm spirocyclic connectivity and stereochemistry. Key signals include the sp³-hybridized nitrogen (δ ~3.0–3.5 ppm) and quaternary carbons .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, especially for functionalized derivatives .
  • Chromatography : GC-MS or HPLC with retention index libraries (e.g., NIST) aids in purity assessment .

Advanced: How can regioselective functionalization at the 3-position of this compound be achieved?

Answer:
The 3-position is amenable to electrophilic substitution due to its electron-rich nitrogen environment. Strategies include:

  • Electrophilic Aromatic Substitution : Use Br₂ or HNO₃/H₂SO₄ for halogenation or nitration, respectively .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling after introducing a boronate handle .
  • Reductive Amination : Introduce alkyl/aryl groups via ketone intermediates .

Q. Example Protocol :

Bromination : Treat with NBS (N-bromosuccinimide) in DMF at 0°C (yield: 60–65%) .

Suzuki Coupling : React with aryl boronic acids using Pd(PPh₃)₄ (yield: 50–70%) .

Advanced: What strategies improve the metabolic stability of this compound derivatives compared to piperidine analogues?

Answer:

Spirocyclic Rigidity : Reduces oxidative metabolism by cytochrome P450 enzymes .

Fluorination : Introduce CF₃ groups at the 3-position to block metabolic hot spots .

Polar Substituents : Add hydroxyl or amine groups to enhance solubility and reduce hepatic clearance .

Q. Table 2: Property Comparison with Piperidine

PropertyThis compoundPiperidine
LogP1.2 ± 0.11.8 ± 0.2
Metabolic Stability4× higher (t₁/₂)Baseline
Solubility (mg/mL)12.58.2

Data from enzymatic assays and microsomal stability tests .

Advanced: How should contradictory solubility data for this compound be resolved?

Answer:
Contradictions often arise from:

  • Measurement Conditions : pH, temperature, and solvent systems (e.g., aqueous vs. DMSO).
  • Crystalline vs. Amorphous Forms : Use XRPD (X-ray powder diffraction) to identify polymorphs .

Q. Resolution Protocol :

Standardize conditions (e.g., PBS buffer, pH 7.4, 25°C).

Perform parallel measurements with reference standards (e.g., piperidine) .

Validate via HPLC-UV with a calibration curve .

Advanced: What experimental approaches validate the bioisosteric replacement of piperidine with this compound?

Answer:

  • Binding Affinity Assays : Compare IC₅₀ values in target receptors (e.g., σ₁R or NMDA receptors) .
  • Molecular Dynamics (MD) Simulations : Assess steric and electronic complementarity in binding pockets .
  • In Vivo Pharmacokinetics : Monitor AUC (area under the curve) and bioavailability in rodent models .

Case Study : Replacing piperidine in bupivacaine with this compound retained anesthetic efficacy while improving metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.